5-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid
Overview
Description
5-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid is an organic compound that belongs to the class of heterocyclic compounds known as pyranones. This compound features a pyran ring, which is a six-membered ring containing one oxygen atom, fused with a benzene ring. The presence of a benzyloxy group and a carboxylic acid functional group makes this compound particularly interesting for various chemical reactions and applications.
Scientific Research Applications
5-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Target of Action
Similar compounds have been reported to target enzymes involved in the suzuki–miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
It’s likely that it interacts with its targets through a mechanism similar to the suzuki–miyaura cross-coupling reaction . This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s plausible that it could be involved in the suzuki–miyaura cross-coupling reaction, which is a key pathway in organic synthesis .
Pharmacokinetics
Similar compounds have been reported to undergo catalytic protodeboronation , which could potentially impact their bioavailability.
Result of Action
Similar compounds have been reported to exhibit potent inhibitory behavior and antioxidant activity . For example, hydroxypyridinone derivatives have been shown to inhibit aldose reductase, an enzyme involved in the polyol pathway .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of benzyl alcohol with 4-oxo-4H-pyran-2-carboxylic acid in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 60-80°C to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The carbonyl group in the pyran ring can be reduced to form a hydroxyl group.
Substitution: The hydrogen atoms in the benzene ring can be substituted with different functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic conditions.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Hydroxylated pyran derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Comparison with Similar Compounds
Similar Compounds
4-Oxo-4H-pyran-2-carboxylic acid: Lacks the benzyloxy group, making it less versatile in chemical reactions.
5-(Methoxy)-4-oxo-4H-pyran-2-carboxylic acid: Contains a methoxy group instead of a benzyloxy group, which may alter its reactivity and applications.
5-(Phenoxy)-4-oxo-4H-pyran-2-carboxylic acid:
Uniqueness
The presence of the benzyloxy group in 5-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid imparts unique chemical properties, such as increased reactivity towards certain reagents and the ability to participate in specific types of chemical reactions. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-oxo-5-phenylmethoxypyran-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O5/c14-10-6-11(13(15)16)18-8-12(10)17-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZZNPNSZZJJSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=COC(=CC2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424299 | |
Record name | 5-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219-33-6 | |
Record name | 5-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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